2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate is a useful research compound. Its molecular formula is C13H10F3NO4 and its molecular weight is 301.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is likely that it interacts with its targets and induces changes at the molecular level, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been found to be involved in the release of co from the coumarin fragment .
Result of Action
Related compounds have been found to inhibit the denaturation of protein, signifying potential for anti-inflammatory activity .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-2-oxochromen-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-7-4-11(18)21-10-5-8(2-3-9(7)10)17-12(19)20-6-13(14,15)16/h2-5H,6H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKKCAVIEHUKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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